tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate
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Overview
Description
tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a methoxymethyl group, and a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions of piperidine-based compounds with enzymes and receptors.
Medicine: The compound is utilized in the development of new drugs, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical stability and reactivity make it a valuable intermediate in the production of crop protection agents.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Comparison: tert-Butyl 2-(methoxymethyl)piperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for specific applications in drug development and agrochemical synthesis. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-(methoxymethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)7-5-6-8-13-12/h13H,5-9H2,1-4H3 |
InChI Key |
XKDUAVIZOPIPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCN1)COC |
Origin of Product |
United States |
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